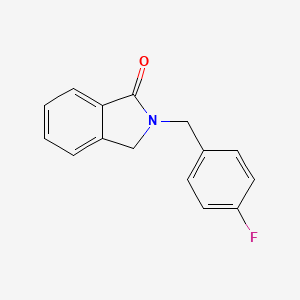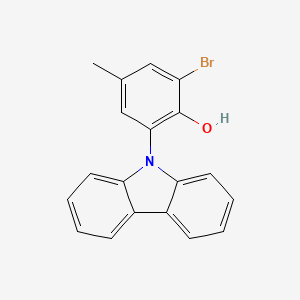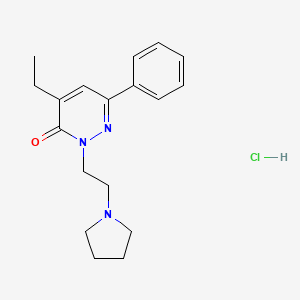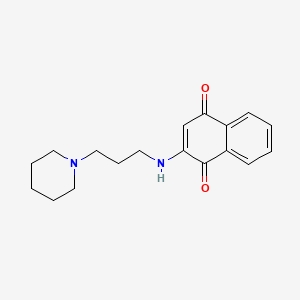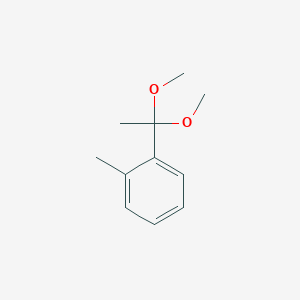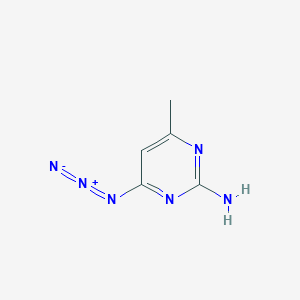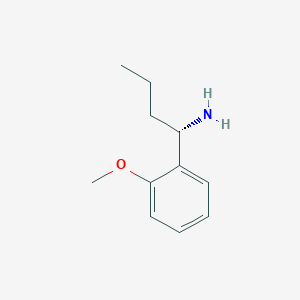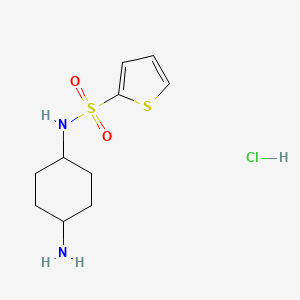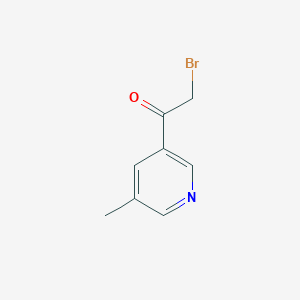
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 1-(5-methylpyridin-3-yl)ethan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 1-(5-methylpyridin-3-yl)ethan-1-one derivatives.
Reduction: Formation of 1-(5-methylpyridin-3-yl)ethanol.
Oxidation: Formation of 1-(5-methylpyridin-3-yl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Uniqueness
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
358780-25-3 |
|---|---|
Fórmula molecular |
C8H8BrNO |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
2-bromo-1-(5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-7(5-10-4-6)8(11)3-9/h2,4-5H,3H2,1H3 |
Clave InChI |
PDQTWYAUECYFNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



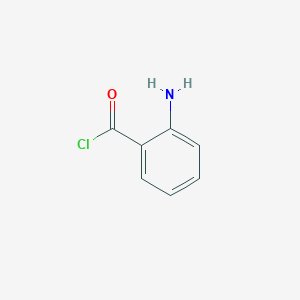
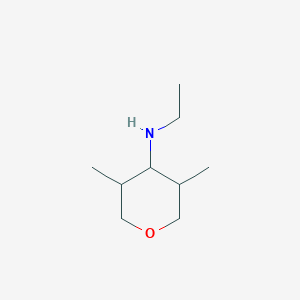
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
